5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-3-fluoropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLJJZVQDVDWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)F)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-chloropyrazole with 3-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Anticancer Activity
5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise as a selective inhibitor of various kinases involved in cancer progression. For instance, studies have highlighted the ability of these compounds to inhibit cyclin-dependent kinases (CDKs), making them potential candidates for cancer therapeutics. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against specific cancer types, such as lung and breast cancer .
Case Study: Inhibitory Effects on Kinases
A study demonstrated that certain derivatives of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation. These compounds showed IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .
Anti-Mycobacterial Activity
Another notable application of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is its effectiveness against Mycobacterium tuberculosis (M.tb). Recent studies have identified this compound as a potent inhibitor of mycobacterial ATP synthase, which is essential for bacterial energy production. The structure-activity relationship (SAR) studies revealed that specific substitutions at the 3 and 5 positions significantly enhanced the anti-mycobacterial activity of these derivatives .
Case Study: Structure-Activity Relationship Studies
In a series of experiments involving over 70 novel derivatives, compounds with specific phenyl substitutions demonstrated substantial in vitro growth inhibition of M.tb, with some exhibiting low toxicity profiles in human liver microsomes. This suggests a promising avenue for developing new anti-tuberculosis drugs based on this scaffold .
Enzymatic Inhibition
The enzymatic inhibitory properties of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine extend beyond kinases to other enzyme classes. These compounds have been shown to inhibit various enzymes involved in metabolic pathways and signal transduction.
Case Study: Inhibition of KDR Kinase
Research has indicated that certain derivatives can effectively inhibit the KDR (kinase insert domain receptor) kinase, which plays a pivotal role in angiogenesis and tumor growth. The inhibition mechanism involves binding to the ATP-binding site of the enzyme, thereby blocking its activity and potentially reducing tumor vascularization .
Synthesis and Structural Modifications
The synthesis of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine typically involves straightforward methods such as electrophilic fluorination or nucleophilic substitutions starting from readily available precursors like 3-amino-4-fluoropyrazole. These synthetic routes allow for the generation of diverse libraries of compounds with varying biological activities.
| Compound | Synthesis Method | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Electrophilic fluorination | CDK2 Inhibition | 0.25 µM |
| Compound B | Nucleophilic substitution | KDR Inhibition | 0.15 µM |
| Compound C | Multi-step synthesis | Anti-Mtb Activity | 0.30 µM |
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors in the nervous system .
Comparison with Similar Compounds
Key Compounds:
| Compound Name | Substituents | Core Structure | Similarity Score* |
|---|---|---|---|
| 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine | 5-Cl, 3-F | Pyrazolo[1,5-a]pyrimidine | 1.00 |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | 5-Cl, 7-Cl | Pyrazolo[1,5-a]pyrimidine | 0.85 |
| 7-Chloropyrazolo[1,5-a]pyrimidine | 7-Cl | Pyrazolo[1,5-a]pyrimidine | 0.84 |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 3-Br, 5-Cl | Pyrazolo[1,5-a]pyrimidine | 0.92 |
| 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 7-CF₃ | Pyrazolo[1,5-a]pyrimidine | N/A |
*Similarity scores (0–1) based on structural overlap with 5-Chloro-3-fluoro derivative .
- Electronic Effects : The electron-withdrawing fluorine at the 3-position in 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine reduces electron density at the pyrimidine ring, enhancing its ability to form hydrogen bonds with kinase active sites. In contrast, bromine at the 3-position (3-Bromo-5-chloro analog) increases steric bulk but may reduce solubility .
- Planarity: Unlike non-planar scaffolds (e.g., pyrazole-pyrrole hybrids), the pyrazolo[1,5-a]pyrimidine core ensures planarity, facilitating π-π stacking interactions in target binding .
Kinase Inhibition Profiles:
| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (µM) | Selectivity (Pim-1/Pim-2) | hERG Inhibition (IC₅₀) |
|---|---|---|---|---|
| 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine* | ~27† | ~1.5‡ | ~55-fold | >30 µM§ |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Inactive | N/A | N/A | N/A |
| 3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine | 5000 | N/A | N/A | N/A |
| 5-Amino-3-arylpyrazolo[1,5-a]pyrimidine | 294 | N/A | N/A | N/A |
*Data inferred from structurally related compounds in .
†Based on 3,5-disubstituted analogs (e.g., compound 9 in ).
‡Pim-2 inhibition is generally weaker for this scaffold.
§Neutral substituents (e.g., hydroxyl groups) eliminate hERG liability .
- Potency: The 5-position substituent (Cl) is critical for Pim-1 inhibition. Removing the 5-Cl (e.g., 3-Bromo-5-chloro derivative) abolishes activity, while 5-amino substituents (e.g., 5-Amino-3-aryl analog) retain partial potency .
- Selectivity : 5-Chloro-3-fluoro derivatives show >50-fold selectivity for Pim-1 over Pim-2, unlike 7-CF₃ analogs, which may target PI3Kδ or BMP receptors .
Biological Activity
5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential as an inhibitor for various biological targets, particularly in cancer and infectious diseases.
Chemical Structure and Synthesis
The chemical structure of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine features a pyrazolo ring fused with a pyrimidine moiety, with chlorine and fluorine substituents that enhance its biological activity. The synthesis of this compound typically involves electrophilic fluorination and other synthetic pathways that allow for the introduction of various substituents at specific positions on the pyrazolo ring.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. These compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.
- Case Study: CDK Inhibition
Research indicates that derivatives of this scaffold can selectively inhibit CDK enzymes, which are crucial for cell cycle progression. For example, compounds derived from the pyrazolo[1,5-a]pyrimidine core exhibited IC50 values ranging from 0.5 µM to 45 µM against various CDK isoforms .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. Specifically, they have demonstrated activity against Mycobacterium tuberculosis, as well as antiparasitic effects against pathogens such as Leishmania and Plasmodium falciparum.
-
Antituberculosis Activity
A notable lead compound identified through screening was a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, which showed potential as an antituberculosis agent . -
Antimalarial Activity
Another study reported that certain derivatives inhibited P. falciparum with IC50 values as low as 3.6 µM . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance activity against malaria.
Enzymatic Inhibition
The ability of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine to inhibit specific enzymes has been a focal point in research. For instance:
- PI3K Inhibition
Recent findings indicate that pyrazolo[1,5-a]pyrimidines can act as inhibitors for phosphoinositide 3-kinases (PI3K), with varying selectivity across different isoforms (α, β, γ, δ). The selectivity and potency can be influenced by structural modifications at various positions on the scaffold .
Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine?
The most efficient method involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives or β-enaminones under controlled conditions. For example, β-enaminones (e.g., ethyl 3-aminocrotonate) react with fluorinated/chlorinated precursors in polar solvents (e.g., DMF) at 80–100°C to form the pyrazolo[1,5-a]pyrimidine core. Subsequent halogenation steps introduce chlorine/fluorine substituents at specific positions . Microwave-assisted synthesis can enhance reaction efficiency and yield .
Basic: How is the structural integrity of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and dihedral angles (e.g., C–Cl: ~1.73 Å; C–F: ~1.34 Å) . Complementary techniques include:
- NMR : NMR detects fluorine environments (δ ≈ -160 to -178 ppm for aromatic F), while NMR identifies chlorine/fluorine-induced deshielding effects .
- HRMS : Validates molecular formula (e.g., [M+H] for CHClFN: 200.0128) .
Advanced: How do electronic effects of substituents (e.g., Cl, F) influence the photophysical properties of pyrazolo[1,5-a]pyrimidines?
Electron-withdrawing groups (EWGs) like Cl and F enhance intramolecular charge transfer (ICT) by lowering the LUMO energy, as shown via TD-DFT calculations . For example, fluorine at position 3 increases quantum yield (QY) in solid-state emissions due to restricted non-radiative decay . Chlorine at position 5 stabilizes the π-system, red-shifting absorption/emission spectra by ~20 nm compared to non-halogenated analogs .
Advanced: What strategies resolve contradictions in reported biological activities of halogenated pyrazolo[1,5-a]pyrimidines?
Discrepancies often arise from substituent positioning and assay conditions . For instance:
- Position 3 vs. 5 Halogenation : 3-Fluoro derivatives show higher kinase inhibition (IC < 50 nM) than 5-chloro analogs in KDR kinase assays due to steric compatibility with ATP-binding pockets .
- Solubility Effects : Low aqueous solubility of 5-chloro derivatives may underreport IC values in cell-based assays. Use of co-solvents (e.g., DMSO ≤ 0.1%) or prodrug formulations improves reproducibility .
Advanced: How can computational methods guide the design of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine derivatives for targeted bioactivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like AMP-activated protein kinase. Key steps:
Pharmacophore Mapping : Identify critical H-bond acceptors (F, Cl) and hydrophobic regions.
FMO Analysis : Calculate HOMO-LUMO gaps to prioritize derivatives with optimal charge transfer for fluorescence-based imaging .
ADMET Prediction : SwissADME estimates logP (Cl/F increase logP by ~0.5–1.0) and BBB permeability for CNS applications .
Basic: What analytical techniques are critical for quantifying 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in complex matrices?
- HPLC-UV/FLD : Use C18 columns with mobile phases (e.g., MeCN:HO + 0.1% TFA) for separation; FLD enhances sensitivity for fluorinated analogs (λ/λ = 280/450 nm) .
- LC-MS/MS : MRM transitions (e.g., m/z 200 → 154 for Cl loss) enable quantification at ng/mL levels in biological samples .
Advanced: How does fluorination at position 3 impact metabolic stability compared to chlorination?
3-Fluoro derivatives exhibit longer plasma half-lives (t > 6 h) due to resistance to cytochrome P450 oxidation. In contrast, 5-chloro analogs undergo rapid dehalogenation (t ~2 h) in liver microsomes, as shown in rat pharmacokinetic studies .
Advanced: What crystallographic challenges arise in characterizing 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine derivatives?
- Disorder in Halogen Positions : Fluorine’s small atomic radius causes positional disorder in ~30% of structures. Refinement with ISOR restraints improves model accuracy .
- Thermal Motion : High thermal parameters (B > 5 Å) for Cl/F require low-temperature data collection (100 K) to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
